Rostafuroxin has been used in trials studying the treatment of Essential Hypertension.
Related Compounds
Ouabain
Relevance: Ouabain plays a central role in the research discussed as it is a key modulator of Na+,K+-ATPase activity, which is directly targeted by Rostafuroxin. Several papers describe elevated levels of endogenous ouabain as a potential contributor to hypertension [, , , , , , , , , , ]. Rostafuroxin acts as an antagonist of ouabain, selectively displacing it from the Na+,K+-ATPase and thereby counteracting its hypertensive effects [, , , , , , , , , ]. The papers highlight the opposing effects of ouabain and Rostafuroxin on blood pressure regulation and suggest Rostafuroxin as a potential therapeutic agent for ouabain-dependent hypertension.
Digitoxigenin
Relevance: Digitoxigenin is the parent compound from which Rostafuroxin is derived [, ]. The structural similarity between the two compounds suggests that Rostafuroxin likely retains some affinity for the Na+,K+-ATPase, but with important differences in its binding mode and selectivity, particularly in relation to ouabain antagonism.
Losartan
Relevance: Losartan serves as a comparator drug in several studies investigating the antihypertensive efficacy and pharmacogenomic profile of Rostafuroxin [, , , ]. Results indicate that the genetic profile associated with Rostafuroxin response does not predict the blood pressure response to losartan, suggesting distinct mechanisms of action between the two drugs [].
Hydrochlorothiazide
Relevance: Similar to losartan, hydrochlorothiazide serves as a comparator drug in studies evaluating the pharmacogenomic profile of Rostafuroxin [, ]. Findings demonstrate that the genetic variants predictive of Rostafuroxin response are not associated with blood pressure response to hydrochlorothiazide, suggesting that Rostafuroxin targets a distinct pathway for blood pressure regulation [].
Digoxin
Relevance: Digoxin is mentioned in the context of endogenous cardiotonic steroids and their role in hypertension [, ]. Interestingly, while both digoxin and ouabain are Na+,K+-ATPase inhibitors, they exhibit different long-term effects on blood pressure regulation. Prolonged ouabain infusion leads to hypertension in rats, while digoxin does not have this effect and even antagonizes ouabain-induced hypertension [, ]. These differences highlight the complexity of cardiotonic steroid interactions with the Na+,K+-ATPase and their downstream signaling effects. Rostafuroxin's ability to selectively antagonize ouabain, but not digoxin, further emphasizes its unique pharmacological profile [].
Marinobufagenin
Relevance: Marinobufagenin is mentioned as an example of an endogenous cardiotonic steroid with potential physiological and pathological roles []. Its concentration increases in response to heart failure, suggesting a possible compensatory mechanism []. In contrast to ouabain, marinobufagenin exerts natriuretic effects on the kidneys, indicating distinct mechanisms of action despite both compounds being Na+,K+-ATPase inhibitors []. The contrasting effects of these related compounds highlight the complexity of Na+,K+-ATPase regulation and its involvement in various physiological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rohitukine is an anti-cancer agent. It acts through gastrin antagonism and H(+) K (+)-ATPase inhibition to modulate apoptosis pathways. Rohitukine ia an antidyslipidemic, antiadipogenic, gastroprotective, antifertility, and antileishmanial compound.
Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.
Rolicyclidine is pyrrolidine in which the hydrogen attached to the nitrogen is substituted by a 1-phenylcyclohex-1-yl group. It has a role as a hallucinogen, a NMDA receptor antagonist and a general anaesthetic. It is a tertiary amine and a member of pyrrolidines. Rolicyclidine (PCPy) is classified as a dissociative anesthetic agent. It also has hallucinogenic and sedative properties. Because of its pharmacodynamic similarity to the drug phencyclidine (PCP), rolicyclidine was added to the Schedule I list of illegal drugs in the USA in the 1970s.
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice. Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+). Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
Rolapitant hydrochloride hydrate is a hydrate that is the monohydrate form of rolapitant hydrochloride. Used for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It contains a rolapitant hydrochloride (anhydrous). Rolapitant Hydrochloride is the hydrochloride salt form of rolapitant, an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life. See also: Rolapitant (has active moiety).